molecular formula C10H8ClN B1581662 1-(4-Chlorophenyl)-1H-pyrrole CAS No. 5044-38-2

1-(4-Chlorophenyl)-1H-pyrrole

Cat. No.: B1581662
CAS No.: 5044-38-2
M. Wt: 177.63 g/mol
InChI Key: LTOQUFIOYDCJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of a 4-chlorophenyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Pictet-Spengler reaction, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 1-(4-chlorophenyl)-1H-pyrrolidine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: 1-(4-chlorophenyl)-1H-pyrrolidine.

    Substitution: Various substituted pyrrole derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Chlorophenyl)-1H-pyrrole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Investigated for its potential use in drug discovery and development. It is a key intermediate in the synthesis of various medicinal compounds.

    Industry: Employed in the production of specialty chemicals and materials. It is used in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved can vary depending on the context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-pyrrole can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)pyrrolidine: A reduced form of the pyrrole compound, which has different chemical and biological properties.

    1-(4-Chlorophenyl)ethanol: Another related compound with a hydroxyl group instead of a pyrrole ring, used in different applications.

    1-(4-Chlorophenyl)piperazine: A compound with a piperazine ring, known for its use as a pharmaceutical intermediate.

Uniqueness: The unique combination of the pyrrole ring and the 4-chlorophenyl group in this compound imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOQUFIOYDCJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198481
Record name 1-(4-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-(4-Chlorophenyl)-1H-pyrrole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19149
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5044-38-2
Record name 1-(4-Chlorophenyl)-1H-pyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005044382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)pyrrole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-1H-pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-1H-pyrrole
Customer
Q & A

Q1: What are the key steps involved in synthesizing a 13C-labeled version of N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-methyleneamino] guanidinium acetate, and what is the significance of this labeled compound?

A1: The synthesis of N-[1-(4-chlorophenyl)-1H-pyrrol-2-yl-13C4-methyleneamino]guanidinium acetate, a 13C-labeled analog, involves a four-step procedure [].

    Q2: How does the choice of solvent and lithiating agent influence the lithiation of 1-(4-Chlorophenyl)-1H-pyrrole?

    A2: The lithiation of this compound can be selectively controlled to achieve either mono- or di-lithiation by manipulating the solvent and the lithiating agent [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.